molecular formula C10H22ClNO B2840941 1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride CAS No. 2309446-17-9

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride

Cat. No. B2840941
CAS RN: 2309446-17-9
M. Wt: 207.74
InChI Key: KLNXOXCQNZGMLD-UHFFFAOYSA-N
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Description

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride, also known as AMPH, is a chemical compound that has been widely used in scientific research due to its unique properties. AMPH is a chiral amine that contains both an amino group and a hydroxyl group, which makes it an ideal candidate for drug development and biochemical research.

Scientific Research Applications

Enantioselectivity in Chemical Reactions

The study by Lagriffoul et al. (1992) explored the enantioselective hydration of α-aminonitriles in an alkaline hydroalcoholic medium using chiral ketonic catalysts. The research demonstrated how the hydroalcoholic solvent's composition affects the enantioselectivity of the catalyst, highlighting the solvent's role in optimizing chiral synthesis processes (Lagriffoul, Tadros, Taillades, & Commeyras, 1992).

Synthesis of Analogues

Efange et al. (1991) synthesized 1,3-disubstituted propan-2-ols as potential mimics of vesamicol, a vesicular acetylcholine transport inhibitor. The study showed that specific substitutions at the terminal carbon of the propyl fragment yielded potent inhibitors, indicating the potential for developing therapeutically relevant compounds based on the structural framework of "1-Amino-2-(4-methylcyclohexyl)propan-2-ol hydrochloride" (Efange, Michelson, Dutta, & Parsons, 1991).

Chemical Stability and Reactivity

Herzig et al. (2006) investigated the stability and reactivity of hydroxy-1-aminoindans and their derivatives. The study found that the stability and reactivity are influenced by the OH group's position and orientation relative to the amino moiety, providing insights into the design of stable and reactive amino alcohol-based compounds (Herzig, Lerman, Goldenberg, Lerner, Gottlieb, & Nudelman, 2006).

properties

IUPAC Name

1-amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-8-3-5-9(6-4-8)10(2,12)7-11;/h8-9,12H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNXOXCQNZGMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride

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